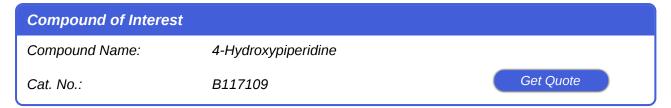


## 4-Hydroxypiperidine CAS number and chemical structure

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# 4-Hydroxypiperidine: A Comprehensive Technical Guide

An In-depth Review of the Chemical Properties, Synthesis, and Biological Significance of **4-Hydroxypiperidine** for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a detailed overview of **4-Hydroxypiperidine**, a pivotal heterocyclic compound with significant applications in medicinal chemistry and drug development. This document elucidates its chemical and physical properties, outlines detailed experimental protocols for its synthesis and analysis, and explores its role in key biological signaling pathways.

### **Chemical Identity and Properties**

**4-Hydroxypiperidine**, also known as 4-piperidinol, is a secondary amine and an alcohol with the chemical formula C<sub>5</sub>H<sub>11</sub>NO.[1][2] Its unique structure, featuring a piperidine ring with a hydroxyl group at the fourth position, makes it a valuable building block in the synthesis of a wide array of pharmaceutical agents.

Chemical Structure:

Caption: Chemical structure of **4-Hydroxypiperidine**.



The CAS Registry Number for **4-Hydroxypiperidine** is 5382-16-1.[1][3][4][5] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of 4-Hydroxypiperidine

Property	Value	Reference(s)
CAS Number	5382-16-1	[1][3][4][5]
Molecular Formula	C <sub>5</sub> H <sub>11</sub> NO	[1][2]
Molecular Weight	101.15 g/mol	[1][2]
Appearance	Off-white to pale yellow crystalline solid	[4]
Melting Point	85-91 °C	[4]
Boiling Point	108-114 °C at 10 mmHg	[1]
Solubility	Soluble in water	[3]
Synonyms	4-Piperidinol, Piperidin-4-ol	[4][5]

### **Experimental Protocols**

Detailed methodologies are crucial for the successful synthesis, purification, and analysis of **4-Hydroxypiperidine** in a laboratory setting. The following sections provide established protocols.

### Synthesis of 4-Hydroxypiperidine

A common method for the synthesis of **4-Hydroxypiperidine** involves the reduction of 4-piperidone. A detailed protocol for the synthesis of N-Boc-**4-hydroxypiperidine**, a common intermediate, is described below.

Synthesis of N-Boc-**4-hydroxypiperidine** from 4-piperidone hydrochloride hydrate:[6]

- Preparation of 4-piperidone:
  - Take 4-piperidone hydrochloride hydrate and add distilled water.



- Introduce liquid ammonia until the solution is alkaline.
- Extract the aqueous solution with toluene.
- Dry the organic phase with anhydrous magnesium sulfate and filter under vacuum to obtain 4-piperidone.

#### • Reduction to 4-Hydroxypiperidine:

- Dissolve the obtained 4-piperidone in methanol.
- Add sodium borohydride and reflux the mixture.
- Concentrate the reaction mixture.
- Add dilute hydrochloric acid to adjust the pH.
- Add dichloromethane to separate the aqueous layer. Retain the organic phase.
- Dry the organic phase with anhydrous magnesium sulfate overnight and filter under vacuum.
- Concentrate the organic phase, add n-hexane, and refrigerate to crystallize 4-Hydroxypiperidine.

#### Boc Protection:

- To the synthesized 4-Hydroxypiperidine, add methanol, potassium carbonate, and ditert-butyl dicarbonate.
- Reflux the mixture.
- Filter the reaction mixture and concentrate the filtrate.
- Add petroleum ether and refrigerate to crystallize the final product, N-Boc-4hydroxypiperidine.

### **Purification by Recrystallization**



Purification of **4-Hydroxypiperidine** can be achieved by recrystallization.

Recrystallization of 1-methyl-4-phenyl-4-hydroxypiperidine:[7]

- After synthesis, the crude product is made basic with an excess aqueous sodium hydroxide solution.
- The solidified basic material is collected by filtration.
- The crude solid is recrystallized from heptane to yield purified 1-methyl-4-phenyl-4hydroxypiperidine.

## Analytical Methods: High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used analytical technique for the determination and quantification of **4-Hydroxypiperidine** and its derivatives in various matrices.

HPLC-UV Method for the Determination of a 4-Hydroxypiperidine Derivative:[8]

- Chromatographic System: A reverse-phase C18 column.
- Mobile Phase: A mixture of 50 mM potassium phosphate buffer and acetonitrile (75:25, v/v).
- Detection: UV detection at a wavelength of 220 nm.
- Application: This method was successfully applied to determine the concentration of a toxic metabolite of haloperidol, 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), in human urine.
  [8] The limit of detection for CPHP was 1 ng/ml, and the assay was linear over a concentration range of 2-500 ng/ml.[8]

HPLC with Fluorescence Detection for a **4-Hydroxypiperidine** Derivative:[2]

- Pre-column Derivatization: The analyte, 4-(4-chlorophenyl)-**4-hydroxypiperidine** (CPHP), is derivatized with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F).
- Extraction: Basic extraction of the samples is performed with benzene.



- Derivatization Conditions: The reaction is conducted in a borate buffer (pH 8.0) at 60°C for 3 minutes.
- Internal Standard: Mexiletine is used as an internal standard.
- Detection: Fluorescence detection.
- Application: This sensitive method was used for the determination of CPHP in rat biological samples.[2] The detection limit was 0.008 μg/mL with a linear range of 0.03-1 μg/mL.[2]

### Signaling Pathways and Biological Significance

**4-Hydroxypiperidine** serves as a core scaffold in the development of compounds that modulate key signaling pathways in the central nervous system and other tissues. Its derivatives have shown significant activity as histamine H<sub>3</sub> receptor antagonists and prostacyclin (IP) receptor agonists.[9]

## **4-Hydroxypiperidine** Derivatives as Histamine H₃ Receptor Antagonists

The histamine H<sub>3</sub> receptor is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system.[3] It acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[3][10] It also functions as a heteroreceptor on other neurons, modulating the release of various neurotransmitters, including dopamine, acetylcholine, norepinephrine, and serotonin.[3][4]

Antagonists of the H<sub>3</sub> receptor block this inhibitory feedback mechanism, leading to an increased release of histamine and other neurotransmitters.[11] This modulation of multiple neurotransmitter systems underlies the therapeutic potential of H<sub>3</sub> receptor antagonists in various neurological and psychiatric disorders.[11]





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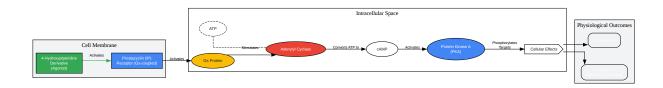
Caption: Antagonism of the Histamine H<sub>3</sub> Receptor by **4-Hydroxypiperidine** Derivatives.

## 4-Hydroxypiperidine Derivatives as Prostacyclin (IP) Receptor Agonists

The prostacyclin (IP) receptor is another GPCR that plays a crucial role in the cardiovascular system. It is activated by prostacyclin (PGI<sub>2</sub>), a potent vasodilator and inhibitor of platelet aggregation.[12] The IP receptor is coupled to the Gs alpha subunit (Gαs).[13]

Agonists of the IP receptor, including certain **4-Hydroxypiperidine** derivatives, mimic the action of prostacyclin.[9] Activation of the IP receptor leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[12] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to vasodilation and inhibition of platelet aggregation.[12][13]





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Caption: Agonism of the Prostacyclin (IP) Receptor by **4-Hydroxypiperidine** Derivatives.

#### Conclusion

**4-Hydroxypiperidine** is a versatile and valuable scaffold in modern drug discovery and development. Its straightforward synthesis and the ability to functionalize its structure have led to the creation of potent and selective modulators of critical biological targets. The detailed information provided in this guide on its properties, synthesis, analysis, and involvement in key signaling pathways is intended to support researchers and scientists in their efforts to develop novel therapeutics.

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